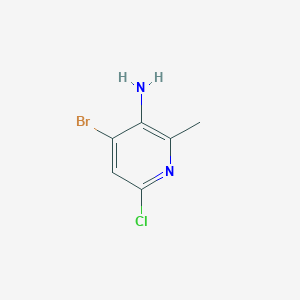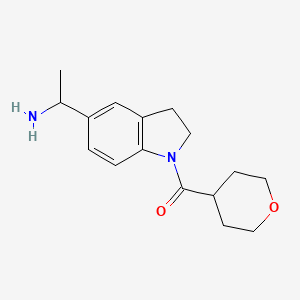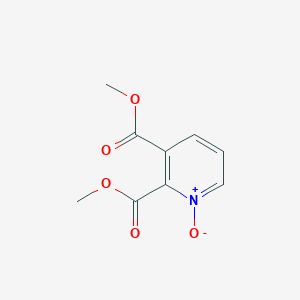
(2S)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom . The “tert-Butoxycarbonyl” group is a common protecting group used in organic synthesis, often abbreviated as “Boc”. The “hydroxymethyl” group (-CH2OH) is a functional group consisting of a hydroxyl group (-OH) attached to a methyl group (-CH2-). The presence of a carboxylic acid group (-COOH) indicates that this compound may exhibit acidic properties .
Molecular Structure Analysis
The compound has two stereocenters, which are the two carbon atoms in the pyrrolidine ring attached to the hydroxymethyl and carboxylic acid groups. The “(2S)” notation indicates the configuration of these stereocenters according to the Cahn-Ingold-Prelog priority rules .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the hydroxymethyl group could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of polar functional groups like hydroxymethyl and carboxylic acid suggests that it might have some degree of solubility in polar solvents like water .Scientific Research Applications
Boc-Pyrrolidine-2-COOH has a wide range of scientific research applications. It is used as a building block in the synthesis of a variety of compounds, including peptides, amino acids, and other organic molecules. It is also used as a chiral catalyst in asymmetric synthesis, and as a reagent in the synthesis of other chiral compounds. It is also used as a ligand in metal-catalyzed asymmetric hydrogenation reactions.
Mechanism of Action
The mechanism of action of Boc-Pyrrolidine-2-COOH is related to its ability to form a strong hydrogen bond with a wide range of substrates. This hydrogen bond facilitates the formation of covalent bonds between the acid and the substrate, which allows for the synthesis of a wide range of compounds.
Biochemical and Physiological Effects
Boc-Pyrrolidine-2-COOH has a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. It is also an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter release. Additionally, it has been shown to have anti-inflammatory and antifungal properties.
Advantages and Limitations for Lab Experiments
Boc-Pyrrolidine-2-COOH has many advantages for use in lab experiments. It is water-soluble, and it is a very stable acid. It is also easy to synthesize and handle, and it is relatively inexpensive. However, there are some limitations to its use in lab experiments. It is not suitable for use in reactions that require extreme temperatures or pressures, and it is not suitable for use in reactions that require very high concentrations of acid.
Future Directions
There are many potential future directions for the use of Boc-Pyrrolidine-2-COOH in scientific research. It could be used in the development of new drugs, or in the synthesis of new compounds with therapeutic potential. It could also be used in the development of new catalysts for asymmetric synthesis, or in the development of new ligands for metal-catalyzed reactions. Additionally, it could be used in the development of new chiral drugs, or in the development of new materials with unique properties.
Synthesis Methods
Boc-Pyrrolidine-2-COOH is synthesized from the reaction of 1-tert-butoxycarbonyl-2-pyrrolidine with 2-chloroacetic acid in the presence of a base. The reaction is typically conducted in an aqueous solution of sodium hydroxide, and the product is isolated as a white solid. The reaction is typically carried out at room temperature, and is usually complete within 2-3 hours.
Safety and Hazards
properties
IUPAC Name |
(2S)-2-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-4-5-11(12,7-13)8(14)15/h13H,4-7H2,1-3H3,(H,14,15)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSMMYRGSNWYHF-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6302762.png)

![[5,15-Bis(phenylethynyl)-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II)](/img/structure/B6302772.png)







![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)

